ONX-0914

Overview

Description

ONX-0914 (PR-957) is a selective inhibitor of the immunoproteasome subunit low molecular mass polypeptide 7 (LMP7/PSMB8), a trypsin-like catalytic component critical for antigen processing and inflammatory cytokine production . It exhibits high specificity for LMP7, with an IC50 < 100 nM, and minimal cross-reactivity with constitutive proteasome subunits (e.g., β5c, IC50 = 0.054 μM) . By targeting LMP7, this compound modulates immune responses, reducing pro-inflammatory cytokines (IL-23, TNF-α, IL-6) and pathogenic T-cell differentiation (Th1/Th17) . Preclinical studies demonstrate its efficacy in autoimmune diseases (e.g., rheumatoid arthritis, lupus), neurodegenerative disorders, and cancers (e.g., glioblastoma, leukemia) .

Preparation Methods

The synthesis of PR-957 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups that confer selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up the laboratory synthesis to produce larger quantities of PR-957 with high purity and consistency .

Chemical Reactions Analysis

PR-957 undergoes various chemical reactions, including:

Oxidation: PR-957 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on PR-957.

Substitution: Substitution reactions can introduce different substituents onto the core structure of PR-957. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

ONX-0914 is an immunoproteasome inhibitor with applications in various disease models, including cancer and autoimmune disorders . Immunoproteasomes, which this compound targets, are involved in proinflammatory cytokine/chemokine expression, antigen presentation, infiltration, and tissue damage .

Scientific Research Applications of this compound

- Psoriasis: ONX 0914 has demonstrated the ability to alleviate psoriasis-like symptoms in murine models, suggesting its potential as a therapeutic for psoriasis . In these models, ONX 0914 reduced the percentage of IL-17A+ cells in lymph nodes and the spleen . It also reduced inflammatory infiltrates in the ear and the numbers of CD8+, CD4+, and CD19+ cells in the spleen .

- Cancer: this compound has shown anti-myeloma activity in vitro, similar to bortezomib and carfilzomib . It is effective against T-cell acute lymphoblastic leukemia (ALL) cell lines and delays the growth of orthotopic ALL xenograft tumors in mice . Additionally, this compound induces apoptosis and autophagy in glioblastoma cells, inhibiting cell proliferation and inducing cell death via p53 regulation .

- Autoimmune Disorders: this compound has demonstrated effectiveness in reducing mRNA expression profiles of proinflammatory cytokine production, decreasing levels of autoantibodies, modulating cytotoxic T cell responses, and reducing cellular infiltration in mouse models of myocarditis, colitis, diabetes, and arthritis .

- Multiple Myeloma: this compound can sensitize myeloma cells to carfilzomib and bortezomib . It also synergizes with inhibitors approved by the FDA in vitro and in vivo .

- Th17 and Treg Cell Modulation: ONX 0914 can alter IL-6 signaling and reduce STAT3 phosphorylation, leading to a decrease in IL-17A+ cells and an increase in Foxp3+ cells . It also reduces RORγt and increases Foxp3-producing cells .

Tables of Research Findings

Case Studies

- Attenuation of Experimental Psoriasis: In a study using murine psoriasis models, ONX 0914 treatment resulted in a significant reduction of IL-17A+ cells in both auricular and inguinal lymph nodes . The treatment also led to a significant reduction in the absolute cell count of CD45+, CD3+, CD4+, CD11b+Ly6G+, and CD4+IL-17A+ in the ear .

- Activity in Acute Lymphoblastic Leukemia: this compound treatment significantly delayed the growth of orthotopic ALL xenograft tumors in mice . T-cell ALL lines were also sensitive to pharmacologically relevant concentrations of this compound .

- Glioblastoma Cell Death: this compound was shown to inhibit glioblastoma cell proliferation and induce cell death through apoptosis and autophagy via p53 .

- Low Neurotoxicity: Studies have indicated that this compound is less neurotoxic compared to Bortezomib, suggesting its potential as an antineoplastic drug and a candidate for treating autoimmune disorders affecting the nervous system .

Authoritative Insights

- This compound is effective in reducing the mRNA expression profiles of proinflammatory cytokine production, decreasing the levels of autoantibodies, modulating cytotoxic T cell responses, and reducing cellular infiltration in various mouse models of diseases .

- This compound has antimyeloma activity in vitro similar to that of bortezomib and carfilzomib .

- This compound targets the immunoproteasome subunit LMP7 (ß5i), which controls proinflammatory cytokine/chemokine expression, antigen presentation, infiltration, and tissue damage .

Mechanism of Action

PR-957 exerts its effects by selectively inhibiting the immunoproteasome subunit β5i (low molecular mass polypeptide 7). This inhibition blocks the production of proinflammatory cytokines and interferes with the differentiation of T-helper 17 cells. The molecular targets and pathways involved include the signal transducer and activator of transcription 3 (STAT3) pathway, which is crucial for the differentiation of T-helper 17 cells .

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Key Differences :

- Specificity : this compound’s LMP7 selectivity minimizes off-target effects compared to bortezomib, which broadly inhibits constitutive proteasomes, leading to toxicity .

Efficacy in Disease Models

Key Findings :

- This compound’s anti-inflammatory effects are superior in autoimmune models due to targeted immunoproteasome inhibition .

- In cancer, prolonged this compound exposure enhances cytotoxicity (e.g., 400 nM for 4 hours eliminates RS4;11 leukemia cells) .

Combination Therapies

- This compound + LU-102 : Synergistically reduces multiple myeloma cell viability by dual inhibition of β5i and β2 subunits .

- This compound + Temozolomide: Enhances glioblastoma tumor regression in xenograft models (p = 0.0073 vs. monotherapy) .

- This compound + IFN-γ: Increases immunoproteasome expression, boosting this compound’s anticancer efficacy .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of ONX-0914 in modulating immune responses?

this compound selectively inhibits the immunoproteasome subunit LMP7 (β5i), which is critical for MHC-I antigen presentation and cytokine production. It irreversibly binds to LMP7 (IC₅₀ <100 nM), reducing pro-inflammatory cytokines like IL-23, TNF-α, and IFN-γ in activated monocytes and T cells . This specificity minimizes cross-reactivity with constitutive proteasomes, making it a valuable tool for studying immunoproteasome-driven pathologies .

Q. What experimental models are validated for testing this compound efficacy in autoimmune diseases?

Preclinical studies utilize collagen-induced arthritis (CIA), lupus (NZB/W F1 mice), and LPS/elastase-induced COPD models. In CIA, this compound (2–10 mg/kg, intravenous) reduces joint inflammation and autoantibody levels by suppressing Th17 differentiation and IL-17 production . For COPD, intranasal administration (e.g., 5 mg/kg) attenuates airway inflammation via macrophage polarization modulation .

Q. How should researchers optimize this compound dosage for in vitro versus in vivo studies?

In vitro: Use concentrations ≥100 nM to achieve >80% LMP7 inhibition in human PBMCs or murine splenocytes . In vivo: Doses range from 2–30 mg/kg (intravenous or intranasal), with tolerability up to 30 mg/kg in metabolic syndrome models . Adjust based on disease severity and target tissue (e.g., PLGA nanoparticles enhance lung delivery in COPD) .

Advanced Research Questions

Q. How does this compound modulate macrophage polarization in COPD, and what signaling pathways are involved?

this compound suppresses M1 polarization via NRF1/NRF2-P62 axis activation and inhibits M2 polarization by downregulating IRF4 transcription. This dual mechanism reduces IL-6, TNF-α, and TGF-β in LPS/elastase-induced COPD models, improving lung function and reducing airway remodeling .

Q. What experimental strategies resolve contradictions in cytokine inhibition data across studies?

Discrepancies in cytokine suppression (e.g., IFN-γ inhibition ranging from 50–60% vs. 70% ) may arise from model-specific immune cell activation states. To address this:

- Use orthogonal assays (e.g., flow cytometry for intracellular cytokines and RNA-seq for pathway analysis).

- Validate findings in multiple models (e.g., arthritis and COPD) to identify context-dependent effects .

Q. Can this compound be combined with other immunotherapies to enhance efficacy?

In atherosclerosis models, this compound synergizes with anti-inflammatory agents by reducing adipose tissue inflammation and metabolic syndrome markers . Potential combinations with checkpoint inhibitors (e.g., anti-PD-1) remain unexplored but are theoretically plausible due to this compound’s T cell modulation effects .

Q. How does this compound influence latent viral reservoirs in HIV research?

this compound reactivates latent HIV-1 via HSF-1-mediated p-TEFb activation, a mechanism distinct from its immunoproteasome inhibition. This dual activity complicates its use in HIV-associated autoimmune studies, requiring careful experimental design to isolate mechanisms .

Q. Methodological Considerations

Q. What are critical controls for ensuring this compound specificity in immunoproteasome studies?

- Include constitutive proteasome inhibitors (e.g., bortezomib) to confirm LMP7-specific effects .

- Validate target engagement using LMP7 activity assays (e.g., fluorogenic substrates like Ac-ANW-AMC) .

- Monitor off-target effects on bacterial proteasomes (Ki = 5.2 μM for Mycobacterium), which may confound infection models .

Q. How to address variability in disease reversal outcomes in murine models?

Variability in arthritis remission (e.g., partial vs. complete reversal ) may reflect differences in treatment timing. Standardize administration to early disease stages and use longitudinal cytokine profiling (e.g., multiplex ELISA) to correlate efficacy with biomarker dynamics .

Q. What are best practices for assessing this compound toxicity in long-term studies?

- Monitor hepatic/renal function (ALT, creatinine) due to immunoproteasome expression in metabolic tissues .

- Evaluate hematopoietic toxicity via complete blood counts, as immunoproteasomes regulate leukocyte homeostasis .

Q. Data Analysis and Reporting

Q. How should researchers interpret conflicting data on this compound’s role in infection models?

While this compound reduces M. tuberculosis survival in macrophages by inhibiting bacterial proteasomes , it may impair antiviral responses (e.g., rhinovirus clearance) by blocking immunoproteasome-dependent antigen presentation . Contextualize findings by comparing pathogen-specific proteasome dependencies.

Q. What statistical approaches are recommended for analyzing this compound dose-response relationships?

Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀/EC₅₀ values. For in vivo studies, apply mixed-effects models to account for individual variability in pharmacokinetics .

Properties

CAS No. |

960374-59-8 |

|---|---|

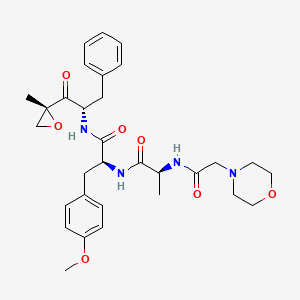

Molecular Formula |

C31H40N4O7 |

Molecular Weight |

580.7 g/mol |

IUPAC Name |

(2S)-3-(4-methoxyphenyl)-N-[(2S)-1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide |

InChI |

InChI=1S/C31H40N4O7/c1-21(32-27(36)19-35-13-15-41-16-14-35)29(38)34-26(18-23-9-11-24(40-3)12-10-23)30(39)33-25(28(37)31(2)20-42-31)17-22-7-5-4-6-8-22/h4-12,21,25-26H,13-20H2,1-3H3,(H,32,36)(H,33,39)(H,34,38)/t21-,25-,26-,31?/m0/s1 |

InChI Key |

WQAVPPWWLLVGFK-ZCKRSBOQSA-N |

SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 |

Appearance |

white to off-white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(S)-3-(4-methoxyphenyl)-N-((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide ONX 0914 PR-957 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.